molecular formula C16H14N4O3S2 B2940384 2-(furan-3-amido)-N-(thiophen-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide CAS No. 1428363-84-1

2-(furan-3-amido)-N-(thiophen-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide

Cat. No.: B2940384
CAS No.: 1428363-84-1
M. Wt: 374.43
InChI Key: SRHGPPOFUGWASF-UHFFFAOYSA-N
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Description

This compound is a nitrogen- and sulfur-containing heterocyclic derivative featuring a fused [1,3]thiazolo[5,4-c]pyridine core. The structure includes a furan-3-amido substituent at position 2 and a thiophen-2-yl carboxamide group at position 4. Though explicit pharmacological data for this compound are absent in the provided evidence, structurally related analogs (e.g., thiazolo-pyridines and dihydropyridines) are known for their activity in kinase inhibition and antimicrobial applications .

Properties

IUPAC Name

2-(furan-3-carbonylamino)-N-thiophen-2-yl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S2/c21-14(10-4-6-23-9-10)19-15-17-11-3-5-20(8-12(11)25-15)16(22)18-13-2-1-7-24-13/h1-2,4,6-7,9H,3,5,8H2,(H,18,22)(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRHGPPOFUGWASF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(S2)NC(=O)C3=COC=C3)C(=O)NC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-3-amido)-N-(thiophen-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the thiazolopyridine core: This can be achieved by cyclization reactions involving appropriate precursors such as 2-aminopyridine and α-haloketones under basic conditions.

    Introduction of the furan and thiophene groups: These groups can be introduced through nucleophilic substitution reactions or cross-coupling reactions using palladium catalysts.

    Amidation: The final step involves the formation of the amide bond, which can be achieved by reacting the intermediate with furan-3-carboxylic acid and thiophene-2-amine in the presence of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(furan-3-amido)-N-(thiophen-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: m-CPBA, H₂O₂

    Reduction: Pd/C, H₂

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Oxidized derivatives of the furan and thiophene rings

    Reduction: Reduced forms of the aromatic rings

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

2-(furan-3-amido)-N-(thiophen-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and potential biological activity.

    Materials Science: Can be used in the development of organic semiconductors and conductive polymers.

    Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.

    Biological Studies: Investigated for its potential interactions with biological macromolecules and its effects on cellular pathways.

Mechanism of Action

The mechanism of action of 2-(furan-3-amido)-N-(thiophen-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Thiazolo-Pyridine Derivatives

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Activity Reference
2-(Furan-3-amido)-N-(thiophen-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide (Target) [1,3]thiazolo[5,4-c]pyridine Furan-3-amido, thiophen-2-yl carboxamide ~485 (estimated) Unreported; predicted kinase/GPCR activity
5-Methyl-2-{5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl}-analog (CymitQuimica) Bis-thiazolo[5,4-c]pyridine Dual thiazolo-pyridine cores, methyl groups 485.94 High rigidity; discontinued due to synthesis challenges
N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidine-3-carbonyl]-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-... [1,3]thiazolo[5,4-c]pyridine 4-Chlorophenyl, 5-methyl-1,2-oxazole carboxamide 485.94 Enhanced solubility via oxazole substituent
AZ257 (6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)...) Dihydropyridine Bromophenyl, furyl, methoxyphenyl ~550 (estimated) Calcium channel modulation
2-(4-methylphenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine dihydrobromide [1,3]thiazolo[5,4-c]pyridine 4-Methylphenyl, dihydrobromide salt 295.21 Improved crystallinity and stability

Key Findings:

Core Rigidity vs. Bis-thiazolo-pyridine derivatives (e.g., CymitQuimica’s product) exhibit extreme rigidity, which may limit bioavailability despite strong binding affinity .

Substituent Effects: Thiophen-2-yl vs. Furan-3-amido vs. Chlorophenyl: The furan substituent offers a smaller steric profile and increased polarity compared to chlorophenyl groups (e.g., in ), which may improve solubility but reduce lipophilicity .

Synthetic Accessibility :

  • Thiazolo-pyridine derivatives with simple substituents (e.g., methyl or halogen groups) are more synthetically accessible, as seen in and . The target compound’s furan and thiophene substituents require multi-step coupling reactions, increasing complexity .

Pharmacological Potential: Dihydropyridine analogs (e.g., AZ257) are well-documented in calcium channel modulation, whereas thiazolo-pyridines are emerging in kinase inhibition. The target compound’s hybrid structure may bridge these activities .

Biological Activity

The compound 2-(furan-3-amido)-N-(thiophen-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide is a novel heterocyclic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on existing research findings.

Chemical Structure

The chemical structure of the compound includes a thiazolo-pyridine backbone with furan and thiophene substituents. This unique arrangement contributes to its biological properties.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibition properties. The specific biological activities of the compound are summarized below:

Biological ActivityDescriptionReference
Antimicrobial Exhibits significant antimicrobial activity against various pathogens.
Anticancer Potential cytotoxic effects on cancer cell lines have been observed.
Enzyme Inhibition Acts as an inhibitor for several enzymes, including DNA gyrase and dihydrofolate reductase (DHFR).
Anti-inflammatory Demonstrates anti-inflammatory properties in vitro.

Antimicrobial Activity

In vitro studies have shown that derivatives similar to this compound exhibit potent antimicrobial effects. For instance, compounds with thiazole and thiophene moieties have been tested against bacteria such as Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL for the most active derivatives .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Research has indicated that related thiazolo-pyridine derivatives can induce apoptosis in cancer cell lines. The mechanism is believed to involve the activation of caspases and the modulation of cell cycle progression .

Enzyme Inhibition

The compound has been identified as an effective inhibitor of key enzymes involved in bacterial resistance mechanisms. For example, it has shown IC50 values in the micromolar range against DNA gyrase and DHFR, which are critical targets for developing new antibacterial agents .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiazole derivatives against Staphylococcus aureus. The results indicated that compounds with similar structural features to our target showed significant antibacterial effects with reduced biofilm formation .
  • Cytotoxicity Testing : In another study focusing on anticancer properties, a series of thiazolo-pyridine derivatives were tested against multiple cancer cell lines. The findings revealed that certain derivatives exhibited cytotoxicity with IC50 values below 10 μM, suggesting potential for further development as anticancer agents .

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